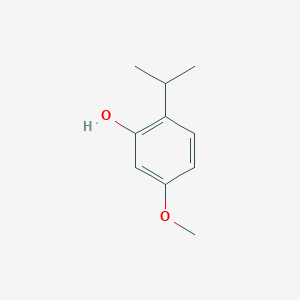![molecular formula C5H7N3O B13982365 Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction produces key intermediates that bear functional positions necessary for further transformations. The annellation to generate the maleimide moiety of the bicycle is a crucial step in the synthesis. Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been investigated to provide novel access to various 1,6 di-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is essential to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a phosphatase inhibitor, which can regulate various biological processes.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, as a phosphatase inhibitor, it can modulate the activity of enzymes involved in dephosphorylation processes, thereby affecting various cellular functions. Molecular docking studies have shown that it can bind to active sites of target proteins, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-protein complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a CDK2 inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit specific kinases.
6,6-Dimethyl Pyrrolo[3,4-c]pyrazole: A compound with improved inhibitory potency against multiple CDKs and antiproliferative activity against cancer cell lines
Uniqueness
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- stands out due to its unique fused bicyclic structure, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2,4,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrazol-3-one |
InChI |
InChI=1S/C5H7N3O/c9-5-3-1-6-2-4(3)7-8-5/h6H,1-2H2,(H2,7,8,9) |
InChI Key |
WYDJLBQXTFMRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



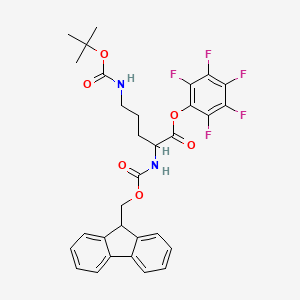
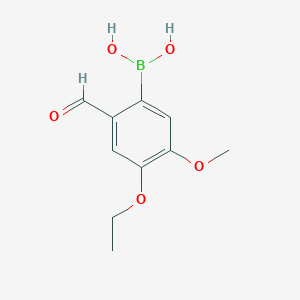
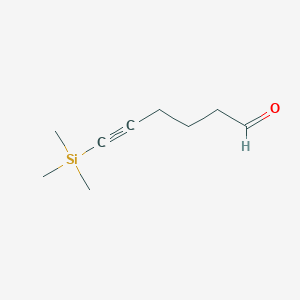

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)

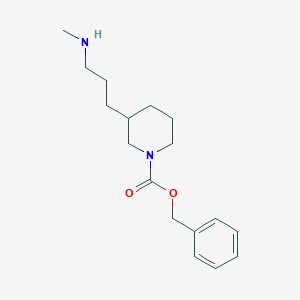
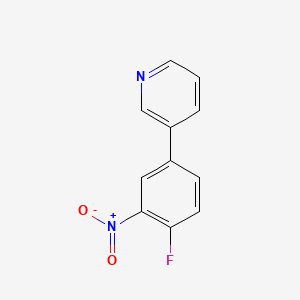

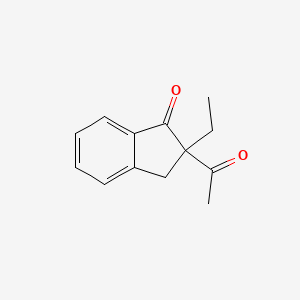
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
